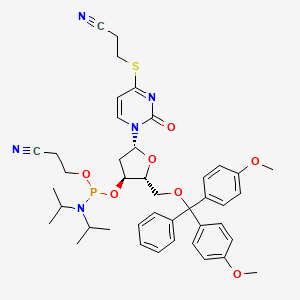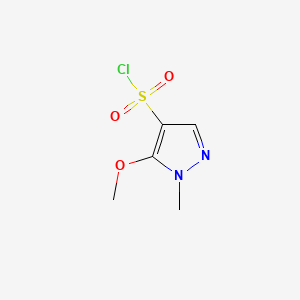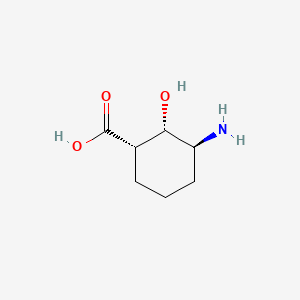
trans-Diethyl Stilbestrol Acetate
Overview
Description
Trans-Diethyl Stilbestrol Acetate is a chemical compound with the molecular formula C20H22O3 and a molecular weight of 310.39 . It is also known as (E)-4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]-phenol .
Molecular Structure Analysis
Trans-Diethyl Stilbestrol Acetate contains a total of 46 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
Trans-Diethyl Stilbestrol Acetate has a molecular formula of C20H22O3 and a molecular weight of 310.39 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Historical Overview and Synthetic Development
In 1938, Dodds and colleagues initiated the synthetic development of estrogenic hormones related to stilbenes, introducing stilbestrol, a compound with a stronger effect in animals than naturally occurring estrogens. This research paved the way for the development of closely related synthetic substances like diethylstilbestrol and diethylstilbestrol dipropionate, aiming to reduce toxic side effects while maintaining efficacy. These developments mark the early exploration of synthetic estrogens for various medical applications beyond their natural counterparts (Atkinson, 1940).
Environmental and Biological Influences on Stilbene Biosynthesis
Stilbenes, including trans-resveratrol, a closely related compound, play crucial roles in plant defense against pathogens and adaptation to environmental factors. Research into stilbene biosynthesis highlights the impact of environmental factors like UV radiation, mechanical stress, and biotic stress, elucidating the mechanisms plants use to produce these compounds. This knowledge not only informs the biological roles of stilbenes but also provides insights into enhancing their accumulation, beneficial for leveraging their health properties (Valletta et al., 2021).
Challenges in Cancer Therapy with Resveratrol Analogs
The anticancer potential of resveratrol and its analogs, including trans-diethyl stilbestrol acetate, has been extensively studied. Despite promising preclinical results, challenges in pharmacokinetics, potency, and toxicity have hindered the clinical application of these compounds. Research suggests that enhancing bioavailability and developing more potent analogs could overcome these barriers, potentially enabling the use of stilbenes in cancer therapy. This area remains a promising field of study, with ongoing efforts to bridge the gap between bench research and clinical application (Ren et al., 2021).
Transdermal Delivery Systems
The pharmacokinetics of transdermal delivery systems, including those for hormones like estradiol/norethisterone acetate, demonstrate the potential for consistent, controlled drug release. This method of delivery offers advantages in maintaining steady-state plasma levels and minimizing systemic side effects, suggesting potential applications for synthetic estrogens like trans-diethyl stilbestrol acetate in therapeutic settings (Berner & John, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
Trans-Diethyl Stilbestrol Acetate, also known as Diethylstilbestrol (DES), is a synthetic nonsteroidal estrogen . Its primary targets are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
DES diffuses into its target cells and interacts with the estrogen receptor, a protein receptor . This interaction triggers a series of downstream effects, such as increasing the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins. It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The binding of DES to estrogen receptors influences several biochemical pathways. The increased synthesis of SHBG and TBG affects the balance of sex hormones and thyroid hormones in the body. The suppression of FSH release impacts the menstrual cycle and ovulation, as FSH is crucial for the maturation of ovarian follicles .
Pharmacokinetics
DES is well-absorbed when taken orally, making it highly bioavailable . It binds to proteins at a rate of over 95%, and undergoes metabolism through processes such as hydroxylation, oxidation, and glucuronidation . The metabolites of DES include (Z,Z)-Dienestrol, Paroxypropione, and various glucuronides . The elimination half-life of DES is approximately 24 hours, and it is excreted through urine and feces .
Result of Action
The action of DES at a molecular level results in a variety of cellular effects. It can affect normal sexual function and organism development . In females, it can lead to an increased risk of clear-cell adenocarcinoma, a rare cancer of the vagina and cervix . In males, some studies suggest an increased risk of testicular cancer .
Action Environment
The action, efficacy, and stability of DES can be influenced by various environmental factors. For instance, the trans-isomer of DES, which is used for commercial purposes, is stable in the environment . . Furthermore, the effects of DES can be influenced by the presence of other substances. For example, the addition of a low dosage of DES to cyproterone acetate has been found to result in a synergistic antigonadotropic effect and to suppress testosterone levels into the castrate range in men .
properties
IUPAC Name |
[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-19(15-6-10-17(22)11-7-15)20(5-2)16-8-12-18(13-9-16)23-14(3)21/h6-13,22H,4-5H2,1-3H3/b20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVPGASQFBKSX-FMQUCBEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747623 | |
| Record name | 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Diethyl Stilbestrol Acetate | |
CAS RN |
66320-32-9 | |
| Record name | 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




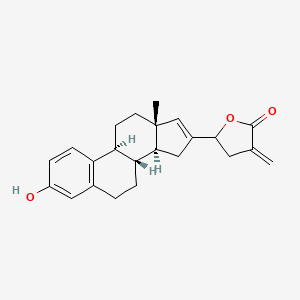
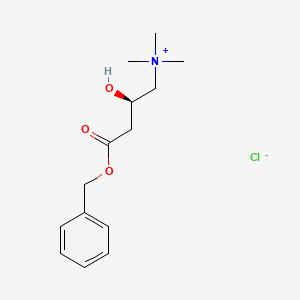

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)
